肝素双糖 IV-H

描述

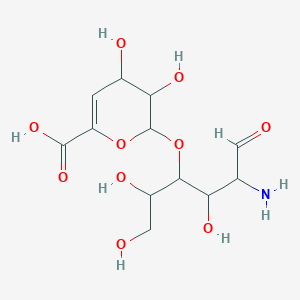

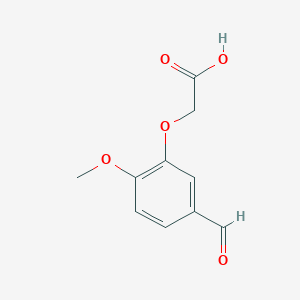

Heparin disaccharide IV-H is a type of heparin that has been modified with an oligosaccharide chain. This modification has been shown to reduce the risk of allergic reactions and may be used for the treatment of deep vein thrombosis, pulmonary embolism, and coronary artery disease .

Synthesis Analysis

The synthesis of Heparin disaccharide IV-H involves a combination of technologies including fractionation, exhaustive digestion, solid phase extraction, and LC-MS/MS . The method exhibits high recovery (72%–110%) and good reproducibility (standard deviation of less than 5%) with a low limit of detection and quantification .Molecular Structure Analysis

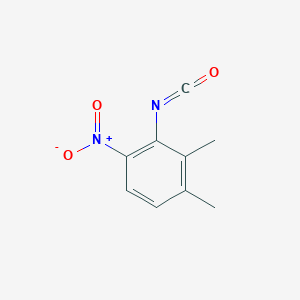

The molecular structure of Heparin disaccharide IV-H is analyzed using high-performance liquid chromatography (HPLC) coupled to ultraviolet absorbance detection . The structure is further confirmed using fast-atom-bombardment mass spectrometry and high-field 1H-NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving Heparin disaccharide IV-H are analyzed using bacterial heparin lyases, which yield constituent disaccharides through exhaustive digestion .Physical And Chemical Properties Analysis

The physical and chemical properties of Heparin disaccharide IV-H are analyzed using a combination of technologies including fractionation, exhaustive digestion, solid phase extraction, and LC-MS/MS .科学研究应用

1. 过敏和哮喘治疗

IVX-0142,一种肝素衍生的高硫酸化双糖,在临床前研究中显示出抗过敏和抗炎活性。它已被研究其对哮喘中过敏性气道反应的影响,显示出作为轻度特应性哮喘潜在治疗的希望 (Duong 等人,2008 年)。

2. 快速分离寡糖

肝素双糖已被用于开发磁热响应分子印迹聚合物 (MIP),用于快速分离寡糖。这种新方法显示出分离肝素二糖和四糖的潜力,也可以适用于其他多糖 (Zhang 等人,2019 年)。

3. 分析复杂的糖胺聚糖混合物

毛细管电泳-质谱法已用于分析肝素寡糖,提供详细的结构和定量数据。该技术提供了一种在短时间内分析高度硫酸化的肝素寡糖(包括双糖)的有效方法 (Sun 等人,2016 年)。

4. 生物技术药物发现

肝素双糖因其在设计多靶点肝素/HS 衍生药物方面的潜力而受到探索。这种方法旨在对除凝血和血栓形成之外的各种疾病进行药理学干预,包括肿瘤和病毒感染 (Rusnati 等人,2005 年)。

5. 计算整合用于结构分配

一种整合核磁共振光谱和毛细管电泳的新型计算方法已被开发用于肝素和硫酸乙酰肝素寡糖的结构分配。该方法有助于 HS GAG 寡糖的测序,增强了对它们结构-功能关系的理解 (Guerrini 等人,2002 年)。

作用机制

安全和危害

未来方向

The future directions of Heparin disaccharide IV-H research involve the development of more sensitive methods for disaccharide compositional analysis of HS . Additionally, the comprehensive analysis of HSGAGs compositions in human sera from female donors showed considerable variations in disaccharide patterns and compositions .

属性

IUPAC Name |

2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO10/c13-4(2-14)8(18)10(6(17)3-15)23-12-9(19)5(16)1-7(22-12)11(20)21/h1-2,4-6,8-10,12,15-19H,3,13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCSYLOUHOXZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407853 | |

| Record name | Heparin disaccharide IV-H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123228-39-7 | |

| Record name | Heparin disaccharide IV-H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)